![molecular formula C21H18ClN3O4S2 B2403408 7-氯-N-(3,4-二甲氧苯乙基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺 CAS No. 1111062-76-0](/img/structure/B2403408.png)
7-氯-N-(3,4-二甲氧苯乙基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic molecule. It contains a quinazoline moiety, which is a type of heterocyclic compound . The molecule also contains a 3,4-dimethoxyphenethylamine moiety , which is a derivative of phenethylamine with methoxy substituents at the 3- and 4-positions .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (quinazoline) and the other of which is a thiazole ring . The molecule also contains a carboxamide group and a 3,4-dimethoxyphenethylamine moiety .科学研究应用
Antibacterial Activity
Quinazolines and quinazolinones have demonstrated significant antibacterial properties. Researchers have investigated various quinazolinone derivatives for their antimicrobial effects. These compounds exhibit promising activity against bacterial strains, making them potential candidates for novel antibiotics . Further studies could explore the specific mechanisms of action and optimize their antibacterial efficacy.
Anticancer Potential
Quinazoline derivatives have been studied extensively in the context of cancer treatment. Some quinazoline-based compounds, such as erlotinib and gefitinib, are approved drugs used for lung and pancreatic cancer therapy . Investigating the anticancer properties of our compound could provide insights into its potential as a targeted therapy or adjuvant treatment.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of quinazoline derivatives is essential for optimizing their pharmacological properties. Researchers have explored the relationships between chemical structure and biological activity. Investigating the SAR of our compound could guide future modifications for enhanced efficacy and reduced side effects.
未来方向
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, exploration of its reactivity, and evaluation of its biological activity. Given the wide range of biological activities reported for quinazoline derivatives , this compound could potentially be a candidate for drug development.
作用机制
Target of Action
The primary targets of this compound are likely related to the cholinergic system and amyloid-beta (Aβ) aggregation . The compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine (ACh), which facilitates neurotransmission . It may also inhibit the aggregation of Aβ, a protein that forms neurotoxic aggregates in Alzheimer’s disease (AD) .
Mode of Action
It may also bind to Aβ, preventing the protein from aggregating and forming neurotoxic plaques .
Biochemical Pathways
The inhibition of AChE and BuChE leads to an increase in ACh levels, enhancing cholinergic neurotransmission . This can alleviate symptoms of diseases like AD, where cholinergic deficits are observed . The inhibition of Aβ aggregation can prevent the formation of neurotoxic plaques, a hallmark of AD .
Pharmacokinetics
Similar quinazoline derivatives are known to cross biological membranes in vivo , suggesting that this compound may also have good bioavailability
Result of Action
The result of the compound’s action would be an enhancement of cholinergic neurotransmission due to increased ACh levels and a reduction in neurotoxic Aβ plaques . This could potentially alleviate symptoms of AD and other neurodegenerative disorders .
属性
IUPAC Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-28-15-6-3-11(9-16(15)29-2)7-8-23-20(27)17-18-24-19(26)13-10-12(22)4-5-14(13)25(18)21(30)31-17/h3-6,9-10H,7-8H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQPNFXJLOSCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。